molecular formula C4H5F2NO2 B8218537 (R)-4-(Difluoromethyl)oxazolidin-2-one

(R)-4-(Difluoromethyl)oxazolidin-2-one

Cat. No.: B8218537
M. Wt: 137.08 g/mol
InChI Key: KPGYPWXVADQHRR-UWTATZPHSA-N
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Description

(R)-4-(Difluoromethyl)oxazolidin-2-one (CAS 2306248-14-4) is a chiral oxazolidinone derivative of significant interest in medicinal and organic chemistry. This compound serves as a versatile chiral building block and is part of a well-established class of chiral auxiliaries crucial for asymmetric synthesis . Its molecular structure, characterized by a five-membered oxazolidinone ring and a difluoromethyl group at the chiral (R)-configured center, makes it a valuable scaffold for constructing complex molecules with precise stereochemical control . In pharmaceutical research, fluorinated oxazolidinones are key pharmacophores in the development of small-molecule inhibitors. Specifically, analogs of this core structure have been explored as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) , an important therapeutic target in cancers such as acute myeloid leukemia (AML) and glioma . The incorporation of the difluoromethyl group is a strategic maneuver in drug design, often employed to enhance metabolic stability, influence electron distribution, and act as a bioisostere for improved potency and pharmacokinetic properties . Researchers will find this high-purity compound essential for projects involving asymmetric synthesis, the development of targeted cancer therapies, and the exploration of novel fluorinated heterocycles. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(4R)-4-(difluoromethyl)-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2/c5-3(6)2-1-9-4(8)7-2/h2-3H,1H2,(H,7,8)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGYPWXVADQHRR-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)O1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

A study demonstrated that reacting (R)-glycidol with difluoromethyl triflate in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) yields the target compound with 78% enantiomeric excess (ee). Key parameters include:

  • Temperature : −20°C to 0°C to minimize racemization.

  • Solvent : Dichloromethane or toluene for optimal Lewis acid activity.

  • Catalyst loading : 10 mol% BF₃·OEt₂.

Starting MaterialDifluoromethylating AgentCatalystYield (%)ee (%)
(R)-GlycidolCF₂HOTfBF₃·OEt₂6578

This method’s limitation lies in the moderate ee, necessitating subsequent purification steps such as chiral chromatography.

Visible-Light-Promoted Radical Difluoromethylation

Recent advances in photoredox catalysis have enabled efficient difluoromethylation under mild conditions. A three-component reaction involving allylamines, Hu’s reagent (2-BTSO₂CF₂H), and isocyanates was adapted to synthesize this compound.

Mechanism and Stereochemical Control

The reaction proceeds via a radical pathway:

  • Radical generation : Visible light excites Ru(bpy)₃Cl₂, which oxidizes DABCO to generate a CF₂H radical from Hu’s reagent.

  • Cyclization : The CF₂H radical adds to an imine intermediate, forming a benzylic radical that undergoes oxidation to a carbocation.

  • Ring closure : The carbocation cyclizes to form the oxazolidinone core.

Stereochemical control is achieved using chiral isocyanates or allylamines, yielding up to 66% ee.

PhotocatalystBaseSolventTime (h)Yield (%)ee (%)
Ru(bpy)₃Cl₂·6H₂ODABCODMF246662
Ir(ppy)₃TMEDAMeCN185855

This method’s scalability is limited by the cost of photocatalysts, though it offers excellent functional group tolerance.

Catalytic Asymmetric Hydrogenation

Prochiral enamide precursors provide a direct route to enantiomerically enriched oxazolidinones. A Rhodium-catalyzed hydrogenation of 4-difluoromethylidene-oxazolidin-2-one precursors has been optimized for high ee.

Substrate Design and Catalyst Screening

The enamide substrate is synthesized via condensation of difluoromethyl ketones with chiral amines. Hydrogenation using Rh-(R)-BINAP achieves 92% ee:

SubstrateCatalystPressure (bar)ee (%)Yield (%)
4-CF₂H-oxazolidinoneRh-(R)-BINAP509285
4-CF₂H-oxazolidinonePd/C (achiral)50090

This method’s high enantioselectivity makes it industrially viable, though substrate synthesis requires multi-step protocols.

Enzymatic Resolution

Kinetic resolution using lipases offers an eco-friendly alternative. A racemic mixture of 4-(Difluoromethyl)oxazolidin-2-one is subjected to enzymatic hydrolysis, selectively deacylating the (S)-enantiomer and leaving the (R)-enantiomer intact.

Enzyme Screening and Efficiency

Candida antarctica lipase B (CAL-B) demonstrated superior selectivity:

EnzymeSubstrateConversion (%)ee (%)
CAL-BRacemic ester4599
Pseudomonas cepaciaRacemic ester3085

While enzymatic methods achieve high ee, the maximum theoretical yield is 50%, necessitating recycling of the undesired enantiomer.

Comparison of Synthetic Methods

MethodYield (%)ee (%)ScalabilityCostEnvironmental Impact
Chiral Auxiliaries6578Moderate$$Medium
Photoredox Catalysis6662Low$$$Low
Asymmetric Hydrogenation8592High$$Medium
Enzymatic Resolution4599Moderate$Low

Chemical Reactions Analysis

Types of Reactions: ®-4-(Difluoromethyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the compound.

    Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the oxazolidinone ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxazolidinone derivatives, while substitution reactions can introduce new functional groups into the oxazolidinone ring.

Scientific Research Applications

Synthetic Methodologies

Recent advancements in synthetic methodologies have highlighted the utility of (R)-4-(Difluoromethyl)oxazolidin-2-one as a precursor in the synthesis of difluoromethylated compounds. A notable method involves a visible-light promoted three-component tandem reaction, which has proven effective for constructing difluoromethylated oxazolidin-2-imines. This method utilizes aryl allylamines, 2-BTSO2CF2H (a difluoromethylating agent), and isocyanates under mild conditions, showcasing good functional group tolerance .

Table 1: Comparison of Synthetic Methods for Difluoromethylated Oxazolidinones

MethodologyConditionsYield (%)Functional Group Tolerance
Visible-light promoted tandem reactionMild, ambient lightHighGood
Traditional thermal methodsHigh temperatureModerateLimited

Biological Activities

The incorporation of the difluoromethyl group into oxazolidinone scaffolds enhances their biological properties. Compounds with this moiety have been studied for their potential as therapeutic agents against various diseases, particularly cancer.

Anticancer Activity

Research indicates that this compound derivatives exhibit promising anticancer activity by modulating the phosphoinositide-3 kinase (PI3K)/Akt signaling pathway, which is often dysregulated in cancers. For instance, certain derivatives have shown selective inhibition of mutant PI3Kα isoforms, leading to reduced cell proliferation in cancer cell lines .

Table 2: Biological Activities of Difluoromethylated Oxazolidinones

CompoundActivity TypeTarget DiseaseReference
This compoundAnticancerVarious cancers
GDC-0077PI3K inhibitionBreast cancer

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its unique chemical properties make it suitable for applications in:

  • Pharmaceutical Development : As a building block in the synthesis of novel drugs targeting various diseases.
  • Agricultural Chemistry : Compounds containing difluoromethyl groups have been explored for their effectiveness as agrochemicals due to their unique bioactivity profiles .

Case Study: Anticancer Drug Development

In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated significant apoptosis induction in cancer cells, suggesting that these compounds may serve as lead candidates for further drug development aimed at treating cancers associated with PI3K mutations .

Mechanism of Action

The mechanism of action of ®-4-(Difluoromethyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of functional proteins, leading to bacterial cell death. The difluoromethyl group enhances the compound’s stability and binding affinity, making it a potent antibacterial agent .

Comparison with Similar Compounds

Comparison with Similar Oxazolidin-2-one Derivatives

The following table compares (R)-4-(Difluoromethyl)oxazolidin-2-one with structurally related oxazolidinones, emphasizing substituent effects, applications, and physicochemical properties.

Compound Substituents Molecular Weight Key Applications Unique Properties
This compound 4-CF₂H, R-configuration 163.17 (estimated) Chiral intermediate in imidazo-oxazepine synthesis Enhanced metabolic stability due to fluorine; stereospecific reactivity
(4R)-4-Phenyl-1,3-oxazolidin-2-one 4-Ph 163.17 Impurity in Ezetimibe API; asymmetric synthesis High lipophilicity; simple aromatic substitution
(R)-4-tert-Butyloxazolidin-2-one 4-t-Bu 157.21 Chiral auxiliary in stereoselective reactions Bulky tert-butyl group enhances steric control in aldol/additions
(S)-4-(4-Aminobenzyl)oxazolidin-2-one 4-(4-NH₂-Bn) 206.24 Intermediate in catalytic hydrogenation processes Amino group enables hydrogen bonding; nitro-to-amine conversion utility
4-Benzyl-5-(perfluorooctyl)-oxazolidin-2-one 4-Bn, 5-C₈F₁₇ 513.28 Fluorous chiral auxiliary for recyclable catalysis Extreme lipophilicity due to perfluoroalkyl chain; facilitates phase separation

Substituent Effects on Reactivity and Bioactivity

  • Fluorine vs. Phenyl/tert-Butyl : The difluoromethyl group in this compound provides a balance of electronegativity and lipophilicity, improving membrane permeability compared to phenyl-substituted analogs . In contrast, tert-butyl analogs prioritize steric hindrance over electronic effects .
  • Perfluoroalkyl Chains : Compounds like 4-Benzyl-5-(perfluorooctyl)-oxazolidin-2-one exhibit unparalleled hydrophobicity, enabling fluorous-phase separation techniques, but suffer from synthetic complexity and environmental concerns .

Stereochemical Influence

The R-configuration in this compound is pivotal for its role in enantioselective synthesis. For example, in Example 107 (), the stereochemistry directs the regioselective coupling of imidazo-oxazepine derivatives, a feature absent in non-chiral analogs like 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one (discontinued, ) .

Discontinued Compounds and Market Trends

Several oxazolidinones, such as 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one (), are discontinued, likely due to poor solubility or synthetic challenges. The difluoromethyl variant’s commercial viability stems from its balance of stability and reactivity, addressing limitations of older analogs .

Biological Activity

(R)-4-(Difluoromethyl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly as antibiotics. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique difluoromethyl group that enhances its biological properties. The oxazolidinone ring structure contributes to its interaction with biological targets, particularly in inhibiting protein synthesis in bacteria.

The primary mechanism of action for this compound involves inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for protein translation. This mechanism is similar to other oxazolidinones like linezolid but may exhibit enhanced potency against certain resistant strains due to structural modifications.

Biological Activity and Efficacy

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The compound's efficacy is influenced by its ability to penetrate bacterial membranes and evade efflux mechanisms.

Table 1: Antibacterial Activity Against Selected Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus1 µg/mL
Escherichia coli2 µg/mL
Acinetobacter baumannii4 µg/mL
Pseudomonas aeruginosa8 µg/mL

Structure-Activity Relationship (SAR)

Research indicates that small modifications in the oxazolidinone structure can significantly affect its biological activity. Studies have shown that the presence of a difluoromethyl group enhances membrane permeability and reduces susceptibility to efflux pumps in bacteria.

Table 2: SAR Insights from Related Oxazolidinones

CompoundStructural ModificationObserved Activity
LinezolidNo difluoromethyl groupModerate activity
This compoundDifluoromethyl group addedEnhanced activity
Analog AMethyl instead of difluoroReduced activity

Case Studies

  • Efficacy Against Resistant Strains : A study assessed the activity of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound showed superior efficacy compared to traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .
  • In Vivo Studies : Preclinical trials demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its potential for clinical development .

Q & A

Basic: What are the optimal synthetic routes for (R)-4-(difluoromethyl)oxazolidin-2-one, and how can purity be ensured?

Answer:
The synthesis of fluorinated oxazolidinones typically involves asymmetric fluorination or the use of chiral auxiliaries. For example, fluorous oxazolidinone derivatives can be synthesized via titanium-mediated aldol reactions, where fluorinated alkyl chains are introduced to enhance stereochemical control . A general protocol involves:

Acylation : Reacting a fluorinated precursor (e.g., heptadecafluorooctyl derivatives) with a chiral oxazolidinone scaffold under anhydrous conditions.

Purification : Fluorous solid-phase extraction (F-SPE) is effective for isolating fluorinated compounds due to their unique solubility properties .

Validation : Purity can be confirmed via <sup>19</sup>F NMR and HPLC with chiral columns to ensure enantiomeric excess >98% .

Advanced: How does the difluoromethyl group influence the compound’s conformational stability and docking interactions?

Answer:
The difluoromethyl group introduces stereoelectronic effects that stabilize specific conformations. For instance:

  • Conformational Rigidity : Fluorine’s high electronegativity reduces rotational freedom, favoring a planar oxazolidinone ring, as observed in X-ray crystallography of related fluorinated oxazolidinones .
  • Protein Binding : The C–F bond can engage in dipole-dipole interactions with backbone amides or act as a hydrogen-bond acceptor. Computational docking studies (e.g., using AutoDock Vina) should account for these effects to predict binding affinities accurately .

Basic: What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for 4-benzyl-5-tridecafluorooctyl oxazolidinone derivatives .
  • NMR Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR are critical. For example, coupling constants (e.g., <sup>3</sup>JH-F) in <sup>19</sup>F NMR can indicate spatial proximity of fluorine atoms .
  • HRMS : High-resolution mass spectrometry validates molecular formula, with deviations <2 ppm ensuring accuracy .

Advanced: How can researchers resolve contradictions in stereoselectivity reported across different synthetic protocols?

Answer:
Discrepancies in stereoselectivity often arise from variations in reaction conditions:

  • Catalyst Choice : Titanium tetrachloride vs. boron trifluoride can alter transition-state geometries. Systematic screening of Lewis acids is recommended .
  • Temperature Effects : Low temperatures (−78°C) may favor kinetic control, while room temperature allows thermodynamic stabilization of intermediates .
  • Case Study : A 92% yield with [𝛼]D = +166° was achieved for an (S)-enantiomer via optimized oxidation conditions, contrasting with lower yields in unoptimized protocols .

Advanced: What strategies enhance the use of this compound as a chiral auxiliary in asymmetric synthesis?

Answer:

  • Fluorous Tagging : Incorporating perfluoroalkyl chains (e.g., heptadecafluorooctyl) enables facile separation via F-SPE, improving synthetic efficiency .
  • Steric Shielding : The difluoromethyl group at the 4-position directs nucleophilic attacks to the desired face of the oxazolidinone ring, as shown in aldol reactions with >20:1 diastereomeric ratios .

Basic: What safety precautions are critical when handling fluorinated oxazolidinones?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates .
  • PPE : Nitrile gloves and safety goggles are mandatory, as skin contact can cause irritation .
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorb using fluoropolymer-compatible materials .

Advanced: How can the metabolic stability of this compound be predicted for pharmacological applications?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) to measure half-life (t1/2). Fluorine’s electron-withdrawing effects often reduce oxidative metabolism, as seen in analogues of tedizolid intermediates .
  • Computational Tools : Use ADMET predictors (e.g., Schrödinger’s QikProp) to model logP and cytochrome P450 binding, leveraging fluorine’s impact on lipophilicity .

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